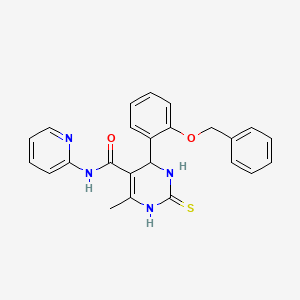

4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and a thioxo (C=S) group at position 2. Key structural features include:

Eigenschaften

IUPAC Name |

6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLSBSAPWHQOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step procedures that start with commercially available materials. Common starting materials include substituted benzaldehydes, pyridine derivatives, and thiourea. Key steps typically involve:

Condensation reactions to form intermediate compounds.

Cyclization to construct the pyrimidine ring.

Subsequent functionalization to attach the benzyloxy and pyridinyl groups.

Industrial Production Methods: Industrial-scale synthesis would require optimizing reaction conditions for yield and purity. This often means employing catalysts, varying solvent systems, and controlling temperature and pH. Techniques such as continuous flow chemistry might be utilized for efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, which might target the benzylic position or the thioxo group.

Reduction: Reduction typically affects the pyrimidine ring or the nitrogens within its structure.

Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution reactions due to their activated state.

Common Reagents and Conditions:

Oxidizing agents: like KMnO4, CrO3.

Reducing agents: such as NaBH4, LiAlH4.

Substitution conditions: often involve reagents like halogens or nucleophiles.

Major Products:

Oxidation: can yield sulfoxide or sulfone derivatives.

Reduction: might generate dihydro derivatives.

Substitution: leads to a variety of substituted aromatic products.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Anticancer Properties

- Recent studies have indicated that compounds similar to this tetrahydropyrimidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thioxo groups have shown promise in targeting cancer cells by inducing apoptosis and inhibiting proliferation .

- A study focused on molecular hybrids derived from similar structures reported enhanced anticancer activity compared to their individual components. This suggests that the incorporation of the tetrahydropyrimidine scaffold may potentiate the anticancer effects of other pharmacophores .

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. In silico studies have indicated potential inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions the compound as a candidate for further development as an anti-inflammatory agent .

- Antimicrobial Activity

Synthesis and Derivatives

The synthesis of 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through various synthetic routes involving condensation reactions and cyclization processes. The exploration of different substituents on the tetrahydropyrimidine ring has led to a library of derivatives with varied biological activities.

Case Studies

-

Cytotoxicity Evaluation

- A case study demonstrated that specific derivatives of tetrahydropyrimidines exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis highlighted the importance of both the thioxo group and the pyridine moiety in enhancing cytotoxicity .

- Molecular Docking Studies

Wirkmechanismus

The mechanism involves interaction with specific molecular targets:

Enzymes: Binding to active sites, altering enzyme activity.

Pathways: Modulating signaling pathways critical in disease progression. Its effects are exerted through non-covalent interactions, including hydrogen bonding and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

*Estimated based on molecular formula.

Impact of Substituents on Activity

- Thioxo vs. Oxo : The thioxo group in the target compound and analogs (e.g., 8b, 9a) may enhance radical scavenging compared to oxo derivatives (). For example, thioxo-containing Biginelli pyrimidines demonstrated moderate antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c in DPPH assay) .

- Electron-Withdrawing Groups: The 2-chloroquinolin-3-yl group in 8b () may enhance calcium channel blocking via electron-deficient interactions.

- Position 5 Carboxamide Variations :

- Pyridin-2-yl (target compound and ) introduces hydrogen-bonding sites, whereas 4-nitrophenyl (9a, ) adds electron-withdrawing effects, possibly altering receptor binding.

Biologische Aktivität

The compound 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines and their derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of various functional groups that contribute to its biological activity. The structure features a thioxo group, a pyridine ring, and a benzyloxy substituent which may enhance its interaction with biological targets.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. In vitro studies reveal that compounds with similar structures often exhibit:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibition of fungal pathogens such as Candida albicans.

Case Study: Antimicrobial Evaluation

A recent study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) for the tested compounds ranged from 0.8 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of the thioxo group in the compound is hypothesized to be crucial for its antimicrobial activity.

Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor properties. The compound's structural features suggest potential interactions with DNA and RNA synthesis pathways, leading to cytotoxic effects on cancer cells.

Research Findings

In one study, a related pyrimidine derivative demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicative of strong antitumor activity . The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis.

Antiviral Activity

The antiviral potential of pyrimidines is well-documented, particularly against RNA viruses. Compounds similar to the one discussed have been shown to inhibit viral replication through various mechanisms.

Pyrimidine derivatives can interfere with viral RNA polymerase or inhibit viral entry into host cells. This suggests that our compound may possess similar antiviral properties, although specific studies are required to confirm this.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key modifications in the chemical structure can significantly enhance or reduce activity:

- Substituents : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and affinity for biological targets.

- Ring Modifications : Variations in the pyridine or thioxo components can impact solubility and bioavailability.

Comparative Analysis

Q & A

Q. Q1. What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via modified Biginelli reactions or alkylation protocols. Key steps include:

- Biginelli Approach : Condensation of substituted aldehydes (e.g., 2-benzyloxyphenylaldehyde), β-keto esters (e.g., methyl acetoacetate), and thiourea derivatives under acidic conditions (HCl or acetic acid) at 80–100°C. Stoichiometric ratios (1:1.2:1 aldehyde/β-keto ester/thiourea) and reflux in ethanol enhance yields .

- Alkylation : Post-synthetic modification of 3-amino-2-thioxo-tetrahydropyrimidine intermediates with benzyl halides. Solvent choice (DMF or DCM) and base (K₂CO₃) influence regioselectivity .

Optimization : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. Q2. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in tautomeric forms?

Methodological Answer:

- X-ray Crystallography : Resolves tautomerism between thione (C=S) and thiol forms. For example, crystal structures of analogous compounds (e.g., ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine carboxylate) confirm the thione configuration via C–S bond lengths (~1.68 Å) .

- Spectroscopy :

Advanced Research: Biological Activity and Mechanistic Studies

Q. Q3. What in vitro assays are suitable for evaluating antimicrobial activity, and how do structural modifications impact potency?

Methodological Answer:

- Assays : Minimum inhibitory concentration (MIC) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. For example, compound 2d (a structural analog) showed MIC = 32 µg/mL against P. vulgaris .

- SAR Insights :

- Benzyloxy Group : Removal reduces lipophilicity and activity (e.g., MIC increases to >128 µg/mL).

- Pyridinyl Substituent : N-substitution with electron-withdrawing groups (e.g., Cl) enhances membrane penetration .

Q. Q4. How can computational methods predict binding modes to biological targets like dihydrofolate reductase (DHFR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with DHFR crystal structure (PDB: 1RA2). The pyrimidine core aligns with the pterin-binding site, while the benzyloxy group occupies hydrophobic pockets.

- MD Simulations : AMBER force fields assess stability; RMSD <2.0 Å over 100 ns indicates stable binding .

- Free Energy Calculations : MM-GBSA estimates ΔG binding (~-8.5 kcal/mol for active analogs) .

Data Contradictions and Resolution

Q. Q5. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, MIC values vary by 2–4x due to pH differences (pH 7.4 vs. 6.8) .

- Impurity Checks : HPLC-MS detects byproducts (e.g., oxidized thioxo groups) that reduce apparent activity.

- Standardization : Use CLSI guidelines for MIC assays and report ±SEM from triplicate experiments .

Advanced Methodologies: Reaction Design and SAR

Q. Q6. What strategies improve regioselectivity during alkylation of the tetrahydropyrimidine core?

Methodological Answer:

- Directing Groups : Introduce electron-donating substituents (e.g., -OCH₃) at the 4-position to direct alkylation to N1.

- Solvent Effects : Polar aprotic solvents (DMF) favor N-alkylation over S-alkylation (3:1 selectivity) .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates and selectivity at 60°C .

Computational and Experimental Synergy

Q. Q7. How can in silico models guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

- ADMET Prediction : SwissADME predicts CYP450 metabolism sites. For example, blocking the para position of the benzyloxy group reduces CYP3A4-mediated oxidation.

- Metabolite Identification : LC-MS/MS after incubation with liver microsomes identifies major metabolites (e.g., hydroxylation at C6-methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.